1,8-Naphthalicanhydride-4-boronicacid
Description
1,8-Naphthalicanhydride-4-boronic acid is a derivative of 1,8-naphthalic anhydride, a polycyclic aromatic compound with a fused naphthalene backbone. The incorporation of a boronic acid (-B(OH)₂) group at the 4-position introduces unique reactivity and functional properties, particularly in molecular recognition and sensing. This compound is synthesized via nucleophilic substitution or coupling reactions, leveraging the electron-deficient nature of the naphthalimide core to facilitate boronic acid attachment. Its applications span fluorescence-based sensors, biomedical probes, and polymer synthesis, driven by the boronic acid group’s ability to form reversible complexes with diols (e.g., sugars) and fluoride ions .
Properties
Molecular Formula |
C12H7BO5 |
|---|---|
Molecular Weight |
241.99 g/mol |
IUPAC Name |
(2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)boronic acid |
InChI |
InChI=1S/C12H7BO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5,16-17H |
InChI Key |
ZTDWCPVVNVPZNU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthalicanhydride-4-boronicacid can be synthesized through several methods. One common approach involves the reaction of 1,8-naphthalic anhydride with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of 1,8-naphthalicanhydride-4-boronicacid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthalicanhydride-4-boronicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anhydride group to a corresponding diol.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalic acid derivatives, while reduction can produce diols. Substitution reactions can result in a wide range of products, including biaryl compounds .
Scientific Research Applications
1,8-Naphthalicanhydride-4-boronicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Mechanism of Action
The mechanism of action of 1,8-naphthalicanhydride-4-boronicacid and its derivatives involves several pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its anticancer activity.
Fluorescence: The photophysical properties of the compound allow it to act as a fluorescent probe, making it useful in imaging applications.
Electronic Properties: In electronic applications, the compound’s ability to transport electrons and block holes is exploited in the design of OLEDs and other devices.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis Challenges : Boronic acid derivatives require anhydrous conditions to prevent hydrolysis, unlike azo dyes, which are synthesized in aqueous alkaline media .
- Biological Compatibility : Carborane conjugates show low cytotoxicity, whereas boronic acid derivatives may require PEGylation for biocompatibility in cellular imaging .
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